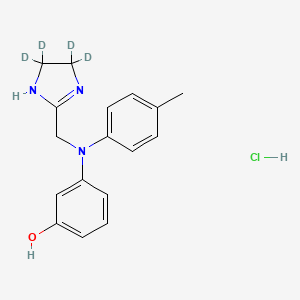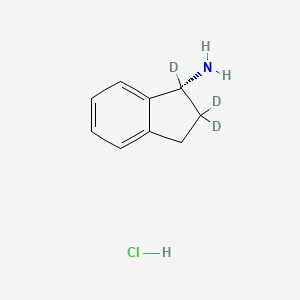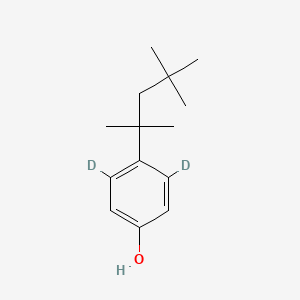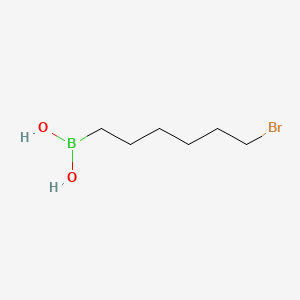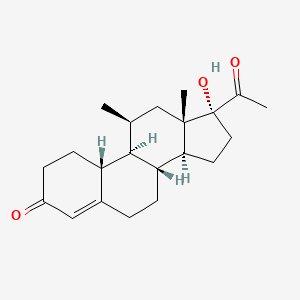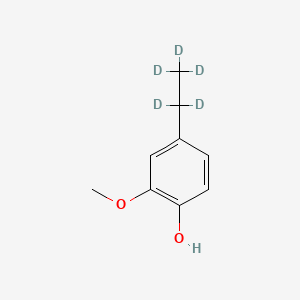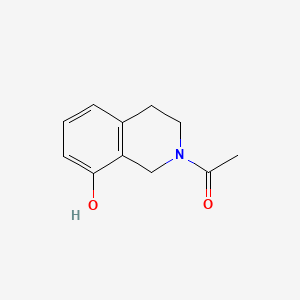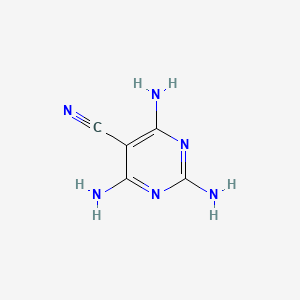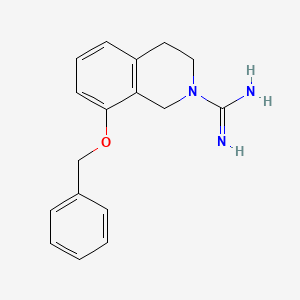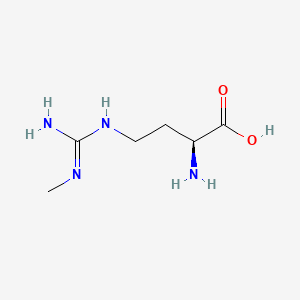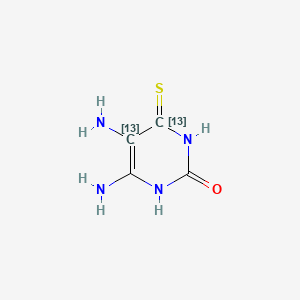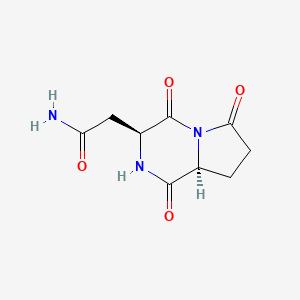
Pglu-asp dkp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pglu-asp dkp, also known as pyroglutamate-aspartate diketopiperazine, is a compound that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a type of diketopiperazine, which is a class of cyclic dipeptides known for their stability and bioactivity. Pyroglutamate-aspartate diketopiperazine is particularly notable for its role in various biological processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamate-aspartate diketopiperazine typically involves the cyclization of linear dipeptides. One common method is the use of solid-phase peptide synthesis (SPPS), where the linear dipeptide is assembled on a solid support and then cyclized to form the diketopiperazine ring. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of pyroglutamate-aspartate diketopiperazine can be scaled up using biocatalytic processes. Enzymes such as glutaminyl cyclase can be employed to catalyze the cyclization of the linear dipeptide, resulting in the formation of the diketopiperazine ring. This method is advantageous due to its high specificity and efficiency .
化学反应分析
Types of Reactions
Pyroglutamate-aspartate diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the diketopiperazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diketopiperazine ring can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine compounds.
科学研究应用
Pyroglutamate-aspartate diketopiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide cyclization.
Biology: The compound is studied for its role in protein-protein interactions and its potential as a biomarker for certain diseases.
Medicine: Pyroglutamate-aspartate diketopiperazine is being investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease.
作用机制
The mechanism of action of pyroglutamate-aspartate diketopiperazine involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, the compound binds to amyloid-beta peptides and inhibits their aggregation. This is achieved through the formation of stable complexes with the peptides, preventing them from forming toxic oligomers and fibrils . Additionally, pyroglutamate-aspartate diketopiperazine can modulate the activity of enzymes involved in amyloid-beta production, further reducing the levels of these peptides in the brain .
相似化合物的比较
Similar Compounds
Pyroglutamate-3 amyloid-beta peptide: This compound is similar in structure to pyroglutamate-aspartate diketopiperazine and is also involved in the pathology of Alzheimer’s disease.
Diketopiperazine derivatives: Various diketopiperazine derivatives have been studied for their bioactivity and therapeutic potential.
Uniqueness
Pyroglutamate-aspartate diketopiperazine is unique due to its specific interaction with amyloid-beta peptides and its ability to inhibit their aggregation. This property makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases. Additionally, its stability and bioactivity make it a valuable tool in various scientific research applications.
属性
CAS 编号 |
151367-95-2 |
|---|---|
分子式 |
C9H11N3O4 |
分子量 |
225.204 |
IUPAC 名称 |
2-[(3S,8aS)-1,4,6-trioxo-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazin-3-yl]acetamide |
InChI |
InChI=1S/C9H11N3O4/c10-6(13)3-4-9(16)12-5(8(15)11-4)1-2-7(12)14/h4-5H,1-3H2,(H2,10,13)(H,11,15)/t4-,5-/m0/s1 |
InChI 键 |
ZNCJOFLZDKGPTL-WHFBIAKZSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NC(C2=O)CC(=O)N |
同义词 |
pyroglutamylasparagine diketopiperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
